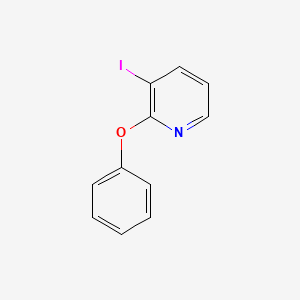

3-Iodo-2-phenoxypyridine

描述

Significance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are crucial building blocks in synthetic chemistry, primarily due to the reactivity of the carbon-halogen (C-Hal) bond. researchgate.netchemrxiv.org This bond serves as a versatile handle for a multitude of subsequent transformations, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. acs.orgacs.orgmdpi-res.com These reactions enable the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern molecular construction.

The position of the halogen on the pyridine (B92270) ring dictates its reactivity and the types of structures that can be accessed. For instance, the electrophilic character of the carbon atoms in the pyridine ring makes direct halogenation challenging, often requiring harsh conditions or specialized reagents to achieve the desired regioselectivity. chemrxiv.orgnih.gov Despite these synthetic hurdles, the demand for halopyridines remains high as they are frequently found in bioactive compounds and are essential intermediates for structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org The presence of an iodine atom, as in 3-Iodo-2-phenoxypyridine, is particularly advantageous for cross-coupling reactions due to the C-I bond's relatively high reactivity. acs.org

Academic Context of Phenoxypyridine Derivatives

Phenoxypyridine derivatives constitute a significant class of compounds with broad applications in medicinal chemistry and materials science. The phenoxy group can modulate a molecule's biological activity, solubility, and metabolic stability. Numerous studies have highlighted the diverse pharmacological properties of phenoxypyridine-containing molecules, including their use as potent enzyme inhibitors. For example, derivatives have been identified as inhibitors of c-Met kinase, a target in cancer therapy nih.govepa.gov, and lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases. acs.org

Furthermore, phenoxypyridine scaffolds have been explored for their potential as antitumor tandfonline.com and antiviral agents, including against the Tobacco Mosaic Virus (TMV) and HIV. bohrium.comnih.govnih.gov Beyond medicine, these derivatives are also investigated as host materials for organic light-emitting diodes (OLEDs), demonstrating their utility in advanced materials. worktribe.com The synthesis of these derivatives often involves coupling a halogenated pyridine with a phenol, a reaction where a compound like this compound would be a key starting material.

Scope and Research Imperatives for this compound

This compound is a specialized chemical compound that stands at the intersection of halogenated pyridines and phenoxypyridine derivatives. Its structure combines the reactive C-I bond, ideal for synthetic diversification, with the biologically relevant phenoxypyridine core.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 754214-57-8 | fluorochem.co.ukbldpharm.combldpharm.com |

| Molecular Formula | C₁₁H₈INO | fluorochem.co.ukbldpharm.com |

| Molecular Weight | 297.09 g/mol | bldpharm.combldpharm.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | Ic1cccnc1Oc1ccccc1 | fluorochem.co.uk |

| InChI Key | JVVIVAQZNSROHX-UHFFFAOYSA-N | fluorochem.co.uk |

| LogP | 3.779 | fluorochem.co.uk |

| Purity | 95+% | fluorochem.co.uk |

The primary research imperative for this compound is its application as a versatile intermediate in organic synthesis. The iodine atom at the 3-position makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. acs.orgmdpi-res.com This allows for the introduction of various functional groups (e.g., aryl, alkyl, alkynyl, amino groups) at this specific position, enabling the rapid generation of diverse molecular libraries.

Given that the phenoxypyridine moiety is a known pharmacophore found in numerous biologically active molecules nih.govacs.orgbohrium.com, this compound is a highly valuable starting material for the synthesis of novel drug candidates. Researchers can leverage its reactivity to build complex molecules for screening in various therapeutic areas, from oncology to virology. The compound serves as a critical building block for exploring structure-activity relationships, where modifications at the 3-position can be systematically studied to optimize biological efficacy and pharmacokinetic properties. While specific, large-scale research applications of this compound are not yet widely published, its potential is clearly defined by the well-established utility of its constituent chemical functionalities.

Structure

3D Structure

属性

IUPAC Name |

3-iodo-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVIVAQZNSROHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodo 2 Phenoxypyridine and Its Analogues

Transition-Metal Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of 3-iodo-2-phenoxypyridine and its derivatives. These methods offer high efficiency, selectivity, and functional group tolerance, enabling the construction of intricate molecular frameworks from simple precursors.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis has been extensively utilized in the development of novel synthetic routes to functionalized pyridines. The versatility of palladium catalysts allows for a wide range of cross-coupling reactions, providing access to a diverse array of substituted this compound analogues.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and has been widely applied to the functionalization of pyridines. organic-chemistry.org This reaction typically involves the coupling of an organoboron reagent with a halide or pseudohalide in the presence of a palladium catalyst and a base. In the context of this compound, the iodine atom at the 3-position serves as an excellent handle for Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The choice of ligands, base, and solvent can significantly influence the efficiency and selectivity of the reaction.

| Catalyst/Ligand | Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | This compound | Phenylboronic acid | Na₂CO₃ | Propylene Carbonate | 130 | 93 | researchgate.net |

| Pd(OAc)₂/SPhos | 3-Chloroindazole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | - | dntb.gov.ua |

This table presents representative conditions for Suzuki-Miyaura coupling of related halopyridines and nitrogen-rich heterocycles, illustrating the general applicability of this methodology.

The Stille cross-coupling reaction, which pairs an organotin reagent with an organic halide or triflate, is another cornerstone of palladium-catalyzed C-C bond formation. wikipedia.orglibretexts.org An important application of this methodology in the context of this compound chemistry is the intramolecular cyclization to form benzofuro[2,3-b]pyridines. This transformation would involve a precursor where a stannylated aryl group is tethered to the 2-phenoxy position of the 3-iodopyridine (B74083) core.

The catalytic cycle of the Stille reaction is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The intramolecular variant of this reaction is a powerful tool for the construction of cyclic systems. While a direct example of an intramolecular Stille coupling of a 2-(stannylphenoxy)-3-iodopyridine has not been extensively documented in the provided search results, the synthesis of the benzofuro[2,3-b]pyridine (B12332454) scaffold from related precursors using palladium-catalyzed C-H activation has been reported. nih.gov This suggests the feasibility of an intramolecular Stille coupling approach.

A plausible synthetic route would involve the initial synthesis of a 2-(2-tributylstannylphenoxy)-3-iodopyridine intermediate. Subsequent treatment with a palladium(0) catalyst would initiate an intramolecular Stille cross-coupling reaction, leading to the formation of the benzofuro[2,3-b]pyridine ring system.

| Precursor | Catalyst | Conditions | Product | Yield (%) | Reference |

| 3-Phenoxypyridine (B1582220) 1-oxide | Pd(OAc)₂ | Ag₂CO₃, 1,4-dioxane, 120 °C | Benzofuro[3,2-b]pyridine 1-oxide | - | nih.gov |

| 2-(2-Tributylstannylphenoxy)-3-iodopyridine (hypothetical) | Pd(PPh₃)₄ | Toluene, reflux | Benzofuro[2,3-b]pyridine | - | Plausible, based on general intramolecular Stille reactions researchgate.net |

This table includes a reported synthesis of a related benzofuro[3,2-b]pyridine system and a proposed intramolecular Stille coupling reaction.

The oxidative addition of an aryl halide to a palladium(0) complex is the initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org Understanding the mechanism and kinetics of this fundamental step is crucial for optimizing reaction conditions and developing more efficient catalysts. For this compound, the C-I bond is highly susceptible to oxidative addition due to its lower bond dissociation energy compared to C-Br or C-Cl bonds.

Computational studies have provided valuable insights into the oxidative addition process. nih.govrsc.org These studies have shown that the reaction can proceed through different mechanisms, including concerted, nucleophilic substitution, and radical pathways, depending on the nature of the aryl halide, the phosphine ligands, and the solvent. rsc.org Experimental studies using a combination of electrochemical and NMR techniques have also been employed to quantitatively analyze the oxidative addition of aryl halides to various palladium(0) complexes. nih.gov These investigations have revealed the influence of ligand sterics and electronics on the reaction mechanism and rate.

The general mechanism involves the coordination of the aryl halide to the Pd(0) center, followed by the cleavage of the carbon-halogen bond to form a square planar Pd(II) complex. The stability and reactivity of this intermediate are critical for the subsequent steps in the catalytic cycle.

Copper-Mediated and Other Metal-Catalyzed Syntheses

While palladium catalysis is dominant, copper-mediated reactions also play a significant role in the synthesis of 2-phenoxypyridine (B1581987) derivatives. The classic Ullmann condensation, for instance, is a well-established method for the formation of diaryl ethers and involves the copper-promoted reaction of an aryl halide with a phenol. This reaction can be used to construct the 2-phenoxypyridine core of the target molecule.

Furthermore, copper catalysis is also effective for the introduction of the iodine substituent. Copper iodide (CuI) in combination with molecular iodine has been shown to be an effective system for the C-H iodination of N-aryl enamines, leading to the synthesis of iodo-substituted heterocycles such as imidazo[1,2-a]pyridines and indoles. organic-chemistry.orgnih.gov This methodology could potentially be adapted for the direct iodination of 2-phenoxypyridine at the 3-position.

| Reaction | Substrates | Catalyst/Reagent | Conditions | Product | Reference |

| Ullmann Condensation | 2-Halopyridine, Phenol | Copper | High temperature | 2-Phenoxypyridine | nih.gov |

| C-H Iodination | N-Aryl Enamine | I₂/CuI | Toluene or 1,4-dioxane | Iodo-heterocycle | organic-chemistry.orgnih.gov |

| Radioiodination | Aryl boronic acid | [Cu(OAc)(phen)₂]OAc | Room temperature | Radioiodinated arene | nih.gov |

This table summarizes key copper-mediated reactions relevant to the synthesis of this compound.

Photoredox Catalysis in Halogenation and Functionalization of Pyridines

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. In the context of pyridine (B92270) chemistry, photoredox catalysis has been successfully applied to both halogenation and C-H functionalization reactions.

For the synthesis of this compound, photoredox-mediated iodination of the 2-phenoxypyridine precursor presents an attractive alternative to traditional methods. These reactions often employ a ruthenium or iridium-based photocatalyst in the presence of an iodine source. The excited photocatalyst can oxidize an iodide source to generate a highly reactive iodine radical, which can then undergo electrophilic aromatic substitution on the pyridine ring.

Furthermore, photoredox catalysis can be used for the subsequent functionalization of the this compound scaffold. For example, photoredox-mediated cross-coupling reactions can be employed to introduce various substituents at the 3-position, often under milder conditions than traditional palladium-catalyzed methods.

| Reaction | Substrate | Catalyst/Reagents | Conditions | Product | Reference |

| Oxidative Iodination | Imidazo[1,2-α]pyridines | I₂, TBHP | EtOH, Ultrasonic irradiation | 3-Iodoimidazo[1,2-α]pyridines | nih.gov |

This table highlights a relevant photoredox-mediated iodination of a related N-heterocycle.

Hypervalent Iodine Reagent-Mediated Syntheses

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, offering mild and selective alternatives to traditional metal-based oxidants. Their utility in the synthesis of complex molecules, including functionalized pyridines, stems from their diverse reactivity, acting as electrophiles and precursors to radical species.

Mechanism and Application of Iodine(III) Reagents

Iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and [hydroxy(tosyloxy)iodo]benzene (HTIB), possess a trigonal bipyramidal geometry where the hypervalent bond is a three-center-four-electron (3c-4e) bond. This bond is highly polarized, rendering the iodine atom electrophilic and facilitating ligand exchange or reductive elimination pathways.

The application of these reagents in pyridine synthesis often involves the activation of C-H bonds. The general mechanism can proceed through several pathways, including electrophilic aromatic substitution, radical-mediated processes, or transition metal-catalyzed cycles where the iodine(III) compound acts as an oxidant. For instance, the direct iodination of heterocycles can be achieved using a combination of molecular iodine and a hypervalent iodine reagent as an oxidant. A study on the direct C-H iodination of various heterocycles, including pyridines, demonstrated a radical-based mechanism. While this study did not specifically use a hypervalent iodine reagent as the primary iodine source, it highlights the feasibility of radical iodination at the C3 position of the pyridine ring.

In a typical reaction involving a hypervalent iodine(III) reagent for C-H functionalization, the reagent can be activated by a Lewis or Brønsted acid to enhance its electrophilicity. The activated species can then react with the pyridine substrate.

Directed C-H Functionalization Strategies Utilizing Iodine(III)

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge. Directed C-H functionalization, where a directing group guides the reaction to a specific position, has become a powerful strategy to overcome this. While palladium-catalyzed C-H iodination using directing groups is well-established, the use of hypervalent iodine(III) reagents in a directed, metal-free context is an evolving area.

A conceptually distinct strategy for C-H functionalization relies on the unique reactivity of carbocations generated through iodine(III)-mediated oxidation. This approach has been shown to achieve diastereoselective oxygenation of remote C-H bonds. While not a direct iodination, this demonstrates the potential of iodine(III) reagents to effect site-selective functionalization through cationic intermediates, a principle that could be extended to C-I bond formation.

For pyridine systems, a directing group, often a chelating group at the C2 position, can coordinate to a metal catalyst, which is then oxidized by a hypervalent iodine reagent in a catalytic cycle. However, direct C-H functionalization mediated solely by hypervalent iodine reagents often relies on the intrinsic electronic properties of the substrate. For a 2-phenoxypyridine, the phenoxy group is an electron-donating group, which could direct electrophilic attack to the ortho and para positions of the phenoxy ring, and influence the reactivity of the pyridine ring itself. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions. This electronic landscape makes C-H functionalization at C3 or C5 more favorable in some contexts.

Radical Pathways in Iodine(III)-Mediated Transformations

Hypervalent iodine(III) compounds are excellent precursors for generating radicals under mild conditions, either through thermal or photochemical homolysis of the weak hypervalent bond, or via single-electron transfer (SET) reduction. These radical generation methods have been applied to the functionalization of π-systems, including pyridines.

The one-electron reduction of an iodine(III) reagent, ArIL2, leads to the formation of a radical intermediate, [ArIL2]•, which then fragments to produce a radical L• and ArIL. This radical can then engage in addition reactions with heteroarenes. For the synthesis of an iodo-pyridine, a hypervalent iodine reagent bearing an iodine ligand would be required, or more commonly, the iodine(III) reagent is used as an oxidant in the presence of an iodine source.

A plausible radical mechanism for the C3-iodination of a pyridine derivative involves the generation of an iodine radical (I•). This can occur from the homolysis of a hypervalent iodine species or through oxidation of an iodide source by the iodine(III) reagent. The iodine radical then adds to the electron-deficient pyridine ring. The regioselectivity of this addition is influenced by the stability of the resulting radical intermediate. Addition at the C3 position of the pyridine ring can be a favorable pathway. Subsequent oxidation and deprotonation would then lead to the final iodinated pyridine product. Studies on the radical-based direct C-H iodination of quinolines and pyridones have shown selectivity for the C3 position, supporting the feasibility of such a pathway.

Regioselective Halogenation via Zincke Imine Intermediates

A significant challenge in pyridine chemistry is the selective functionalization of the C3 position, as electronic factors typically favor reactions at the C2 and C4 positions. A clever strategy to overcome this involves the temporary dearomatization of the pyridine ring to form Zincke imine intermediates. This approach transforms the electron-deficient pyridine into a series of polarized alkenes that undergo highly regioselective halogenation.

The process begins with the reaction of a pyridine with a Zincke salt, typically 2,4-dinitrochlorobenzene or a more modern equivalent, which leads to the opening of the pyridine ring to form a reactive azatriene intermediate known as a Zincke imine. This intermediate behaves as an electron-rich diene, susceptible to electrophilic attack.

Experimental and computational studies have shown that these Zincke imine intermediates undergo highly regioselective halogenation with common N-halosuccinimides (NCS, NBS, and NIS) under mild conditions. The halogenation occurs selectively at the position that corresponds to the C3 position of the original pyridine ring. Following the halogenation step, the ring is closed upon treatment with an amine, such as ammonium acetate, to regenerate the aromatic pyridine ring, now bearing a halogen at the 3-position.

The selectivity-determining step in this sequence can vary depending on the halogen electrophile used. For chlorination and bromination, the irreversible C-Hal bond formation is the selectivity-determining step. In contrast, for iodination, the C-I bond formation is reversible, and the subsequent deprotonation step dictates the regioselectivity.

This ring-opening, halogenation, ring-closing strategy has been successfully applied to a diverse range of pyridines, including those bearing functional groups that might not be compatible with harsher, traditional halogenation methods. It has also proven effective for the late-stage halogenation of complex molecules like pharmaceuticals and agrochemicals.

| Pyridine Substrate | Halogenating Agent | Product | Yield (%) |

|---|---|---|---|

| Pyridine | NIS | 3-Iodopyridine | 75 |

| 2-Phenylpyridine (B120327) | NBS | 3-Bromo-2-phenylpyridine | 85 |

| 4-Methylpyridine | NCS | 3-Chloro-4-methylpyridine | 68 |

Metal-Free Synthetic Protocols for Pyridine Derivatives

The development of transition-metal-free reactions is a central goal in modern organic synthesis due to the cost, toxicity, and environmental concerns associated with many heavy metals. A variety of metal-free methods for the functionalization and derivatization of pyridines have been developed, categorized by their mode of activation. These include reactions involving metalated pyridines as nucleophiles (using main-group metals), activated pyridines as electrophiles, and radical reactions.

One notable metal-free approach for constructing highly functionalized pyridines involves a cascade process. For example, a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization has been reported as a formal [5+1] cyclization to synthesize pyridines from readily available starting materials under mild conditions.

Another important area of metal-free pyridine functionalization is through radical addition reactions. These methods avoid the need for pre-functionalization of the pyridine ring and can often be initiated by simple radical initiators or under photochemical conditions. The Minisci reaction is a classic example of a radical-based C-H functionalization of heteroaromatics, though it often requires strong oxidants. Modern variations have sought to expand the scope and mildness of these transformations.

Furthermore, activating the pyridine ring with a Lewis acid, such as BF₃·OEt₂, can facilitate the nucleophilic addition of various reagents in a metal-free manner. For instance, this strategy has been employed for the regioselective phosphonation of pyridines. The Lewis acid enhances the electrophilicity of the pyridine ring, allowing for nucleophilic attack, and subsequent oxidation of the resulting sigma complex yields the functionalized pyridine.

Stereoselective and Enantioselective Syntheses of Pyridine Derivatives

The synthesis of chiral, non-racemic pyridine derivatives is of great importance, as the three-dimensional arrangement of substituents can have a profound impact on biological activity. Stereoselective and enantioselective methods for the synthesis of pyridine derivatives often involve the dearomatization of the pyridine ring, functionalization of the resulting non-aromatic intermediate, and in some cases, subsequent re-aromatization.

One common strategy involves the activation of the pyridine nitrogen with a chiral auxiliary or an activating group that facilitates a diastereoselective nucleophilic addition. The addition of organometallic reagents to N-acyl pyridinium salts, for example, can lead to the formation of chiral dihydropyridines. The stereochemical outcome of these reactions is influenced by the nature of the activating group, the nucleophile, and the substituents on the pyridine ring.

Catalytic enantioselective methods offer a more atom-economical approach to chiral pyridine derivatives. These methods often employ a chiral catalyst to control the stereochemistry of a bond-forming reaction. For instance, the catalytic stereoselective dearomatization of pyridines can lead to the synthesis of partially hydrogenated pyridines and pyridones. Recent advances have also demonstrated

Mechanistic Investigations and Reaction Pathways

Detailed Reaction Mechanisms of Carbon-Iodine Bond Formation and Transformation

Similarly, the transformation of the C-I bond, a common step in cross-coupling reactions, would involve mechanisms such as oxidative addition to a metal center. The specifics of this process, including reaction kinetics and the influence of the adjacent phenoxy group on the reactivity of the C-I bond in 3-Iodo-2-phenoxypyridine, have not been specifically elucidated in published research.

Radical Processes in this compound Chemistry

Radical reactions involving iodo-aromatic compounds are a significant area of chemical research. The relatively weak C-I bond can undergo homolytic cleavage under thermal or photochemical conditions to generate aryl radicals. Studies on related molecules, such as the photolysis of iodopyridines, have been conducted to generate and study the reactivity of pyridine-based radical cations nih.gov. These radicals can participate in various reactions, including hydrogen atom abstraction and addition to other molecules nih.gov.

However, specific investigations into radical processes initiated from this compound are not documented. Research in this area would be needed to understand potential radical chain reactions, single-electron transfer (SET) processes, and the structure of any resulting radical intermediates specific to this compound.

Role of Catalyst Ligands and Solvent Effects on Reactivity and Selectivity

The synthesis and subsequent reactions of this compound would likely be influenced by catalysts, ligands, and solvents. In related synthetic procedures for iodo-heterocycles, coordination catalysis, for example using copper complexes with diamine ligands, has been shown to be effective researchgate.net. The choice of ligand can significantly impact catalyst activity and selectivity.

Solvents can affect reaction rates and selectivity through polarity, coordinating ability, and solubility of reactants and intermediates. While general principles of solvent effects are understood, specific studies quantifying these effects on the synthesis or reactions of this compound, including tables of comparative yields or selectivity under different conditions, are not available.

Transition State Analysis and Energy Landscapes of Key Reactions

Computational chemistry provides powerful tools for understanding reaction mechanisms through the analysis of transition states and reaction energy landscapes. Such studies can reveal the energy barriers for different potential pathways, thus explaining observed selectivity. Methodologies for locating transition states are well-developed in computational chemistry researchgate.netscribd.commdpi.com.

A transition state analysis for the iodination of 2-phenoxypyridine (B1581987) would, for instance, help to clarify why the iodine attaches at the 3-position. Furthermore, calculations on subsequent reactions could predict the most likely transformation pathways. However, to date, no specific computational studies detailing the transition states or energy landscapes for reactions involving this compound have been published.

Applications As Key Synthetic Intermediates for Complex Molecular Architectures

Precursors for Polycyclic Heteroaromatic Systems

The structure of 3-Iodo-2-phenoxypyridine is ideally suited for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These polycyclic scaffolds are prevalent in pharmaceuticals, natural products, and materials science.

Benzofuropyridines, which contain annulated pyridine (B92270), furan, and benzene (B151609) rings, are a significant class of tricyclic heterocycles with notable biological activities and potential applications in materials science. nih.gov One of the most powerful strategies to construct the benzofuro[2,3-b]pyridine (B12332454) core is through intramolecular C-H arylation. Starting with this compound, a palladium-catalyzed reaction can be employed to form a C-C bond between the C-3 position of the pyridine ring and the ortho-position of the phenoxy ring. This intramolecular cyclization effectively stitches the molecule together to form the desired tricyclic system.

An efficient one-pot methodology has been developed for the synthesis of benzofuropyridines from fluoropyridines and 2-bromophenyl acetates, proceeding through a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNA_r). nih.gov While this specific route does not start with this compound, it highlights the general strategy of intramolecular cyclization of phenoxypyridine precursors to access these scaffolds. Adapting this approach, this compound can undergo an intramolecular Heck reaction or a similar palladium-catalyzed C-H functionalization to yield the benzofuro[2,3-b]pyridine skeleton.

Additionally, related structures like benzofuro[3,2-b]pyridines have been synthesized via palladium-catalyzed dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides. acs.orgnih.gov This further underscores the utility of the phenoxypyridine framework in constructing fused heterocyclic systems through transition-metal-catalyzed cyclizations.

| Precursor | Reaction Type | Product Scaffold | Catalyst/Reagents |

| This compound | Intramolecular C-H Arylation | Benzofuro[2,3-b]pyridine | Palladium catalyst |

| 3-Phenoxypyridine 1-Oxide | Intramolecular Dual C-H Activation | Benzofuro[3,2-b]pyridine | Palladium catalyst |

| Fluoropyridines + 2-Bromophenyl acetates | Lithiation/Cross-Coupling/SNA_r | Benzofuropyridines | LDA, ZnCl₂, Pd catalyst |

The reactivity of the C-3 iodo group in this compound provides a gateway to a wide array of other fused pyridine derivatives. nih.gov These structures are often key components of biologically active molecules. nih.gov

γ-Carbolines: These tetracyclic indole (B1671886) alkaloids can be synthesized through methods involving palladium-catalyzed intramolecular annulation of alkynes. nih.gov A synthetic route starting from this compound could involve a Sonogashira coupling to introduce an alkyne-containing side chain at the C-3 position. Subsequent intramolecular cyclization would then yield the annulated γ-carboline framework. nih.govnih.gov

Thieno[2,3-b]pyridines and Pyrimido[4',5':4,5]thieno[2,3-b]pyridines: The synthesis of these sulfur-containing heterocycles often involves the cyclization of appropriately substituted pyridine precursors. mdpi.com Using this compound, one could envision a sequence starting with a Suzuki or Stille coupling to introduce a thiophene (B33073) moiety at the C-3 position, followed by further functionalization and cyclization to build the fused ring system.

Pyrazolo[3,4-b]pyridines: These scaffolds can be accessed from 6-hydrazido-pyridine precursors. nih.gov A synthetic pathway could utilize this compound as a starting point to introduce a nitrogen-based functional group at C-3 via a Buchwald-Hartwig amination, which could then be elaborated into the necessary hydrazide for subsequent cyclization.

Functionalization of the Pyridine Ring and Phenoxy Moiety

Beyond cyclization reactions, this compound is an excellent substrate for introducing a wide range of functional groups onto the pyridine core, leveraging the reactivity of the carbon-iodine bond.

The iodine atom at the C-3 position of this compound serves as a versatile handle for functionalization. chempanda.com This position is often referred to as a "distal" position, which has historically been more challenging to functionalize selectively compared to the C-2 or C-6 positions adjacent to the nitrogen atom. nih.gov

Strategies for C-3 functionalization include:

Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures can replace the iodine with lithium. The resulting 2-phenoxy-3-lithiopyridine is a potent nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install new functional groups.

Direct C-H Functionalization: While the iodine atom is typically the primary site of reaction, modern methods for C-H functionalization could potentially be used to modify other positions on the pyridine or phenoxy rings, provided the C-I bond remains intact under the reaction conditions. nih.gov

Cross-Coupling Reactions: This is the most widely used strategy, exploiting the C-I bond for palladium-, copper-, or nickel-catalyzed reactions.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the C(sp²)-I bond in this compound is highly reactive in these transformations. frontiersin.org This allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst | Resulting Functional Group |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C | Palladium | Aryl, Heteroaryl |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C | Palladium/Copper | Alkynyl |

| Heck | Alkene (e.g., CH₂=CHR) | C-C | Palladium | Alkenyl (Vinyl) |

| Stille | Organostannane (e.g., Ar-SnBu₃) | C-C | Palladium | Aryl, Vinyl |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | Palladium | Amino |

| Ullmann Condensation | Alcohol or Phenol (e.g., ArOH) | C-O | Copper | Aryl/Alkyl Ether |

These reactions are compatible with a broad range of functional groups, enabling the synthesis of a vast library of 3-substituted-2-phenoxypyridine derivatives. For instance, Suzuki coupling can introduce various aryl or heteroaryl groups, while Sonogashira coupling provides access to alkynyl-substituted pyridines, which are themselves valuable intermediates for further transformations like click chemistry or cyclization reactions. nih.gov

Role in the Construction of Bioactive Scaffolds and Drug Discovery Fragments

The synthetic versatility of this compound makes it a valuable tool in medicinal chemistry. Pyridine and its fused derivatives are among the most common heterocyclic scaffolds found in FDA-approved drugs, valued for their ability to improve pharmacological profiles. nih.govdovepress.com The phenoxypyridine motif itself is recognized as an active scaffold in bioactive molecules, including pesticides. researchgate.net

By applying the synthetic strategies outlined above, this compound can be used to construct molecular frameworks with known or potential biological activity.

Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic scaffold, such as pyridine or quinoline, decorated with various aryl and amino groups. The cross-coupling reactions of this compound are ideally suited for synthesizing libraries of such compounds for screening.

Anticancer Agents: Fused heterocyclic systems like γ-carbolines and benzofuropyridines have shown promise as anticancer agents. mdpi.com For example, scaffold-hopping from bioactive natural flavonoids led to the discovery of aryl-pyridopyrimidinones as potent inhibitors of human topoisomerase IIα, a key enzyme in cancer therapy. nih.gov this compound provides a starting point for building such complex, bioactive polycycles.

CNS Agents: The γ-carboline scaffold is a structural motif in various natural and synthetic compounds with activity in the central nervous system. The ability to generate these structures from this compound highlights its relevance in the search for new neurological drugs.

Drug Intermediates: The compound can be used to synthesize key fragments for more complex drug targets. For example, iodinated heterocycles are crucial intermediates in the synthesis of pharmaceuticals like Crizotinib, where an iodo-pyrazole fragment is a key component. researchgate.net This demonstrates the industrial relevance of iodo-heterocyclic building blocks.

Advanced Spectroscopic and Structural Characterization in Research Context

X-ray Crystallography for Molecular and Supramolecular Structure Elucidation

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, offering unambiguous insights into molecular structure, conformation, and intermolecular interactions. nih.gov This method has been instrumental in characterizing derivatives of 3-iodo-2-phenoxypyridine, revealing key structural features that govern their chemical and physical properties.

The power of X-ray crystallography extends to understanding supramolecular assemblies. For example, the analysis of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine has revealed the formation of an asymmetric unit containing two molecules. nih.gov These molecules are linked through both Type I and Type II C–I∙∙∙I–C halogen bonding interactions, which are specific and directional forces that can be harnessed in the rational design of solid-state packing. nih.gov Further stabilization of the crystal packing is achieved through Ar–H∙∙∙π interactions. nih.gov Similarly, studies on cocrystals and molecular salts involving amino-chloropyridine derivatives have demonstrated the crucial role of hydrogen bonding and halogen interactions in the formation of 3D supramolecular structures. mdpi.com

The crystallographic data for various related compounds, including iridium(III) complexes and substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, provide detailed information on their respective crystal systems, space groups, and unit cell parameters. acs.orgmdpi.com This information is critical for a comprehensive understanding of their solid-state structures.

Table 1: Crystallographic Data for Selected Related Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 2-Iodo-3-nitropyridine nih.gov | Monoclinic | P2₁/c | C—H⋯N hydrogen bonds |

| 3,5-Difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine nih.gov | Not specified | Not specified | Type I & II C–I∙∙∙I–C halogen bonds, Ar–H∙∙∙π interactions |

| Iridium(III) Complex 2 acs.org | Triclinic | P1̅ | Not specified |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole 3 mdpi.com | Triclinic | P-1 | C-H…N/N-H…N contacts, C-H…π interactions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Outcomes and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of reaction products and the study of dynamic processes.

In the synthesis of 3-iodoimidazo[1,2-a]pyridine (B1311280) derivatives, ¹H and ¹³C NMR spectroscopy are routinely used to confirm the successful iodination and the identity of the products. nih.gov For example, the ¹H NMR spectrum of 3-iodo-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine shows characteristic signals for the protons on the imidazopyridine and phenyl rings, with specific chemical shifts (δ) and coupling constants (J) that are consistent with the proposed structure. nih.gov Similarly, the ¹³C NMR spectrum provides evidence for the carbon framework of the molecule. nih.gov

The following table provides representative ¹H NMR data for several 3-iodo-imidazo[1,2-a]pyridine derivatives, illustrating the typical chemical shifts observed for the protons in these systems.

Table 2: ¹H NMR Data for Selected 3-Iodo-Imidazo[1,2-a]pyridine Derivatives in CDCl₃

| Compound | Key ¹H NMR Signals (δ, ppm) |

| 3-Iodo-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine (2o) nih.gov | 8.59 (s, 1H), 8.07 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 9.6 Hz, 1H), 7.50 (t, J = 7.6 Hz, 2H), 7.45–7.40 (m, 2H) |

| 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (3h) nih.gov | 8.23 (d, J = 4.4 Hz, 1H), 8.02 (d, J = 5.6 Hz, 2H), 7.61 (d, J = 6.0 Hz, 1H), 7.27 (d, J = 4.8 Hz, 1H), 7.04 (d, J = 6.0 Hz, 2H), 6.94 (t, J = 4.6 Hz, 1H), 3.89 (s, 3H) |

| 3-Iodo-2-ethylimidazole[1,2-a]pyridine (3m) nih.gov | 8.05 (d, J = 7.2 Hz, 1H), 7.51 (d, J = 9.2 Hz, 1H), 7.198–7.155 (m, 1H), 6.85 (t, J = 7.4 Hz, 1H), 2.81 (dd, J = 15.2, 7.6 Hz, 2H), 1.33 (t, J = 7.6 Hz, 3H) |

Mass Spectrometry for High-Resolution Analysis and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and aiding in the elucidation of molecular formulas. High-resolution mass spectrometry (HRMS) is particularly valuable in organic synthesis as it can confirm the elemental composition of newly synthesized compounds with high accuracy. nih.gov

In the study of 3-iodoimidazo[1,2-a]pyridine derivatives, HRMS using techniques like electrospray ionization-time of flight (ESI-TOF) is employed to confirm the successful synthesis of the target molecules. nih.gov For instance, the calculated m/z for the protonated molecule [M+H]⁺ of 3-iodo-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is 388.9757, and the experimentally found value of 388.9761 is in excellent agreement, thus confirming its elemental composition. nih.gov

Mass spectrometry is also instrumental in mechanistic studies, helping to identify intermediates and byproducts in a reaction. By analyzing the fragmentation patterns of ions in the mass spectrometer, researchers can gain insights into the connectivity of atoms within a molecule and the pathways through which reactions proceed. In the broader context of pharmaceutical analysis, ultra-high-resolution mass spectrometry (UHRMS) instruments like Fourier transform ion cyclotron resonance (FTICR) MS and Orbitrap are used for the structural characterization of complex molecules and for studying drug metabolism. nih.gov

The table below summarizes the high-resolution mass spectrometry data for several 3-iodo-imidazo[1,2-a]pyridine derivatives, demonstrating the accuracy of this technique in confirming their molecular formulas.

Table 3: High-Resolution Mass Spectrometry Data for Selected 3-Iodo-Imidazo[1,2-a]pyridine Derivatives

| Compound | Ion | Calculated m/z | Found m/z |

| 3-Iodo-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine (2o) nih.gov | [M+H]⁺ | 388.9757 | 388.9761 |

| 3-Iodo-2-ethylimidazole[1,2-a]pyridine (3m) nih.gov | [M+H]⁺ | 272.9883 | 272.9889 |

Electronic Absorption and Luminescence Spectroscopy for Photophysical Property Analysis of Derivatives

Electronic absorption (UV-Vis) and luminescence (fluorescence and phosphorescence) spectroscopy are key techniques for investigating the photophysical properties of molecules. These methods provide information about the electronic transitions that occur when a molecule absorbs light and the subsequent de-excitation pathways. The study of these properties is particularly relevant for derivatives of this compound that may have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. nih.govmdpi.com

The electronic absorption spectra of derivatives, such as iridium(III) complexes, exhibit characteristic bands corresponding to different electronic transitions. acs.org For example, metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) transitions are typically observed. acs.org The synthesis of a series of substituted dipyridophenazine (dppz) ruthenium complexes has shown that arylic substitution can have a pronounced effect on the absorption and emission properties of both the free ligands and the corresponding metal complexes. nih.gov

The luminescence properties, including emission wavelengths and lifetimes, are also highly dependent on the molecular structure. Iridium(III) complexes, for instance, often exhibit phosphorescence from a triplet MLCT state at room temperature. acs.org The study of (oxidopyridyl)porphyrins has revealed promising properties such as a long lifetime of the excited triplet state and a high quantum yield of intersystem crossing, which are important for applications like photodynamic therapy. mdpi.com Similarly, the photophysical properties of anthracene-BODIPY dyads have been investigated for their potential in antimicrobial photodynamic therapy, with one derivative exhibiting a long triplet lifetime. mdpi.com

The photophysical data for a selection of related compounds are presented in the following table.

Table 4: Photophysical Data for Selected Related Compounds

| Compound/Derivative | Absorption λmax (nm) | Emission λmax (nm) | Key Photophysical Feature |

| Iridium(III) Complex 2 acs.org | Not specified | Not specified | Emission from ³MLCT state |

| Anthracene-BODIPY dyad (BDP-1) mdpi.com | 507 | 552 | Characteristic BODIPY absorption and emission |

| Zn(II) complex with O=PPh(BINOL) mdpi.com | Not specified | 370 (solid state) | Intense fluorescence in the near-UV region |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic properties and reactivity of organic molecules. By approximating the electron density of a system, DFT calculations can determine molecular geometries, orbital energies, and various spectroscopic parameters with a favorable balance of accuracy and computational cost.

DFT calculations are instrumental in characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For pyridine (B92270) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate orbital energies. nih.gov Analysis of the electron distribution through tools like Molecular Electrostatic Potential (MEP) maps reveals the electron-rich and electron-poor regions of the molecule. nih.gov In 3-Iodo-2-phenoxypyridine, the nitrogen atom of the pyridine ring and the oxygen of the phenoxy group are expected to be regions of high electron density (nucleophilic sites), while the hydrogen atoms and the region around the iodine atom may be electron-deficient (electrophilic sites).

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors are frequently calculated for heterocyclic systems to understand their chemical behavior. researchgate.netmdpi.com

Table 1: Key Reactivity Descriptors Calculated from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

This table outlines common descriptors used in DFT studies to predict chemical reactivity. The formulas rely on the energies of the HOMO and LUMO.

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective in predicting various spectroscopic properties, which aids in the characterization of molecules.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of molecules. By calculating harmonic vibrational frequencies, researchers can assign experimental spectral bands to specific molecular motions, such as stretching and bending of bonds. researchgate.net For complex molecules, this theoretical support is invaluable for interpreting experimental data. For instance, calculations on functionalized dipyridophenazine complexes have shown that predicted vibrational spectra in the 1000-1700 cm⁻¹ region align with experimental results to within an average of 6 cm⁻¹. nih.gov

UV-Visible Spectroscopy: TD-DFT is used to calculate the electronic transition energies and corresponding oscillator strengths, which allows for the simulation of UV-Vis absorption spectra. nih.gov This can elucidate the nature of electronic transitions, such as n→π* or π→π* transitions, within the molecule. For pyridine-containing systems, TD-DFT has been successfully used to investigate absorption and fluorescence spectra, showing good agreement with experimental findings. scielo.org.co

NMR Spectroscopy: DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of structural confirmation.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles that can be difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational studies can identify the most favorable reaction pathways. This involves locating and characterizing the energies of reactants, products, transition states, and any intermediates. For reactions involving substituted pyridines, such as cycloadditions or functionalizations, these studies can clarify whether a reaction proceeds through a concerted, stepwise, or radical mechanism. nih.govresearchgate.net

For example, in [3+2] cycloaddition reactions involving related heterocyclic compounds, computational analysis has been used to determine whether the mechanism is polar or non-polar and to locate potential zwitterionic intermediates along the reaction coordinate. nih.gov Similar methodologies could be applied to understand reactions of this compound, such as its participation in cross-coupling reactions where the C-I bond is activated. Theoretical investigations can clarify the energetics of oxidative addition, reductive elimination, and other steps in a catalytic cycle.

The pyridine ring possesses multiple sites for potential functionalization, and the existing substituents (iodo and phenoxy groups) on this compound will direct the regiochemical outcome of reactions. Computational studies are crucial for predicting and explaining this selectivity.

DFT calculations can be used to model the site-selectivity of C-H functionalization on heteroaromatic rings. By analyzing the transition state energies for functionalization at different positions, a computational model can predict the most likely site of reaction. nih.gov Such models have been developed for the C-H chlorination of medicinally relevant heteroarenes, where computationally supported mechanisms explain the observed regioselectivities. nih.gov For this compound, DFT could be used to evaluate the activation barriers for electrophilic or nucleophilic attack at the C-4, C-5, and C-6 positions of the pyridine ring, thereby predicting the most reactive site under specific reaction conditions. Fukui functions, derived from DFT, can also be employed to identify the local reactivity of different atoms within the molecule. chemrxiv.org

Molecular Modeling and Dynamics Simulations for Structure-Activity Correlations

Molecular modeling and dynamics simulations are essential computational techniques for exploring how a molecule's three-dimensional structure relates to its biological activity. These methods are particularly relevant in drug discovery and materials science.

If this compound were to be investigated as a potential biologically active agent, molecular docking would be a primary step. Docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions. mdpi.com This approach helps identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. jchemlett.com

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. mdpi.comnih.gov By running simulations for nanoseconds or longer, researchers can assess the stability of critical interactions and calculate binding free energies, offering a more rigorous prediction of binding affinity. mdpi.com These computational approaches establish a structure-activity relationship (SAR), guiding the design of more potent and selective analogues. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

Medicinal Chemistry and Biological Activity of 3 Iodo 2 Phenoxypyridine Derivatives

Phenoxypyridine as a Versatile Bioactive Scaffold in Agrochemical and Pharmaceutical Research

The phenoxypyridine scaffold, a bioisostere of diaryl ethers, is a cornerstone in the development of bioactive molecules. nih.govmdpi.com Its structure imparts a unique combination of properties, including metabolic stability, lipid solubility, and the ability to penetrate cell membranes. nih.gov The inclusion of a pyridine (B92270) ring, as opposed to a simple benzene (B151609) ring, often enhances biological activity by increasing the probability of π-π stacking interactions with biological targets and optimizing the solubility and bioavailability of the compound. nih.govmdpi.com This versatility has led to the widespread use of the phenoxypyridine structure in numerous commercial pesticides and as a foundational template in pharmaceutical research. nih.gov The scaffold's derivatives have demonstrated a wide array of biological activities, including herbicidal, fungicidal, insecticidal, and bactericidal effects, making it a critical component in the creation of new lead compounds. nih.govencyclopedia.pub

Phenoxypyridine derivatives are prominent in the agrochemical industry, particularly as herbicides. nih.gov They form the core of several classes of herbicides that act through different mechanisms. A significant group of these are Acetyl-CoA carboxylase (ACCase) inhibitors, which are crucial for lipid biosynthesis in grasses. nih.gov Another major class of herbicides incorporating the phenoxypyridine scaffold are Protoporphyrinogen IX oxidase (PPO) inhibitors. mdpi.com These compounds interfere with chlorophyll and heme biosynthesis, leading to rapid plant death. The chloride salt of 1-methyl-4-phenylpyridinium (MPP+), known as cyperquat, was also used as an herbicide. wikipedia.org The versatility of the phenoxypyridine core allows for structural modifications that yield a broad spectrum of pesticidal activities. nih.gov

The biological activity of the phenoxypyridine scaffold extends beyond herbicidal applications into antifungal, antibacterial, and insecticidal domains.

Antifungal and Antibacterial Activity: Certain phenoxypyridine derivatives exhibit significant fungicidal properties. For instance, linking the phenoxypyridine structure to an isothiazolinone moiety resulted in compounds with good control over fungi like Blumeria graminis and Botrytis cinerea. encyclopedia.pub In the realm of antibacterial agents, various pyridine derivatives have shown excellent activity against strains such as S. aureus, E. coli, and P. aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL. nih.gov While phenazopyridine itself is used for urinary tract discomfort and lacks direct anti-infective properties, its structural class has been explored for antimicrobial potential. droracle.ainih.gov Some azo compounds related to phenazopyridine have demonstrated antibacterial action by disrupting cellular processes. droracle.ai

Insecticidal Activity: A wide range of insecticides has been developed based on the phenoxypyridine scaffold. nih.gov These compounds target various insect pests through different mechanisms of action. For example, some pyrazole-5-carboxamide insecticides containing a phenoxypyridine structure showed 100% activity against Aphis craccivora and Tetranychus cinnabarinus. nih.gov Similarly, novel dihalopropene ether insecticides incorporating this scaffold have demonstrated potent activity against pests like M. separata and P. litura. nih.govencyclopedia.pub The development of these compounds often involves linking the phenoxypyridine core to other active fragments to create broad-spectrum insecticides. nih.govnih.gov

Table 1: Selected Agrochemical Applications of Phenoxypyridine Derivatives

| Activity Type | Target/Pest | Compound Class/Example | Observed Effect | Reference |

|---|---|---|---|---|

| Insecticidal | Aphis craccivora, Tetranychus cinnabarinus | Pyrazole-5-carboxamide derivatives | 100% activity | nih.gov |

| Insecticidal | M. separata, P. litura | Dihalopropene ether derivative (Compound 61) | LC₅₀ = 4.05 mg/L and 9.82 mg/L, respectively | nih.govencyclopedia.pub |

| Insecticidal | Aphids | Triazinone derivatives (54a, 54b) | 80% activity at 5 mg/kg | nih.gov |

| Fungicidal | Blumeria graminis, Botrytis cinerea | Isothiazolinone-linked derivative (Compound 51) | Good control at low doses | encyclopedia.pub |

| Herbicidal | Weeds (Grasses) | Aryloxyphenoxypropionates | Acetyl-CoA carboxylase (ACCase) inhibition | nih.gov |

| Herbicidal | Weeds (Broadleaf) | Pyrrolidone-linked derivatives | Protoporphyrinogen IX oxidase (PPO) inhibition | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The optimization of phenoxypyridine derivatives for specific biological activities relies heavily on Structure-Activity Relationship (SAR) studies. These studies reveal how structural modifications at various positions on the phenoxypyridine scaffold influence its efficacy. nih.govmdpi.com For herbicidal PPO inhibitors, research has shown that introducing a coumarin ring at the para-position of the phenoxy group can enhance inhibitory activity. mdpi.com Furthermore, the type of substituent on the coumarin ring significantly impacts herbicidal effects. mdpi.com In the development of insecticidal compounds, SAR studies have indicated that linking phenoxypyridine to different active fragments can produce a wide range of activities. nih.gov For instance, the introduction of a methyl group to an imino group in one series of compounds significantly improved activity against aphids. nih.gov The summary of SAR findings indicates that targeted structural modifications are a key strategy for improving the potency and selectivity of these bioactive molecules. nih.gov

Antiviral Properties of Pyridine-Containing Heterocycles and Derivatives

The pyridine nucleus is a privileged scaffold found in numerous compounds with significant antiviral properties. nih.govproquest.comnih.gov Derivatives of pyridine have demonstrated a broad spectrum of activity against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Respiratory Syncytial Virus (RSV). nih.govresearchgate.neteurekaselect.com The mechanism of action for these antiviral agents is diverse and can involve the inhibition of critical viral enzymes and processes. nih.gov Documented mechanisms include the inhibition of reverse transcriptase (RT), viral polymerases, RNase H activity, and viral maturation. nih.govresearchgate.neteurekaselect.com Furthermore, some pyridine derivatives act as CCR5 antagonists, blocking a key co-receptor for HIV entry into host cells. nih.govresearchgate.net The versatility of the pyridine ring allows for the synthesis of a wide range of derivatives, making it a critical area of research in the ongoing search for new antiviral therapies. nih.gov

Exploration in Receptor Antagonism and Enzyme Inhibition for Therapeutic Development

Beyond their use in agrochemicals and as antimicrobial agents, phenoxypyridine derivatives are actively explored in therapeutic development for their ability to modulate specific biological targets through receptor antagonism and enzyme inhibition. nih.govnih.gov

Receptor Antagonism: A notable example is the development of 2-(phenoxypyridine)-3-phenylurea derivatives as potent antagonists of the P2Y1 receptor, a G protein-coupled receptor involved in ADP-driven platelet activation. nih.govacs.org The optimization of this chemical series led to the identification of compounds that effectively inhibit platelet aggregation. nih.gov For example, the compound 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-4-(trifluoromethoxy)phenylurea demonstrated a significant reduction in thrombus weight in preclinical models, suggesting that P2Y1 antagonists could offer a safe and effective antithrombotic profile. nih.gov The development of non-steroidal antagonists for the mineralocorticoid receptor (MR) has also utilized the related 1,4-dihydropyridine scaffold, highlighting the broader utility of pyridine structures in targeting nuclear receptors. mdpi.com A receptor antagonist is a type of drug that binds to a receptor but does not activate it, instead blocking the action of an agonist. wikipedia.org

Enzyme Inhibition: Enzyme inhibition is a primary mechanism through which many drugs exert their effects. longdom.org Phenoxypyridine derivatives have been investigated as inhibitors of various enzymes. In agrochemistry, they are known to inhibit enzymes like protoporphyrinogen IX oxidase (PPO). mdpi.com In a therapeutic context, the related phenazopyridine (PAP) scaffold has been identified as a basis for developing inhibitors of Translesion Synthesis (TLS), a DNA damage tolerance pathway often implicated in cancer chemotherapy resistance. nih.gov These PAP analogues were designed to disrupt the protein-protein interactions of the Rev1 C-terminal domain (Rev1-CT), which is essential for the TLS pathway. nih.gov

Table 2: Examples of Phenoxypyridine Derivatives in Therapeutic Research

| Target Type | Specific Target | Compound Class | Therapeutic Potential | Reference |

|---|---|---|---|---|

| Receptor Antagonist | P2Y₁ Receptor | 2-(Phenoxypyridine)-3-phenylureas | Antithrombotic | nih.govacs.org |

| Enzyme Inhibitor | Rev1-CT (Translesion Synthesis) | Phenazopyridine (PAP) analogues | Adjuvant for cancer chemotherapy | nih.gov |

Therapeutic Potential of Iodine-Functionalized Pyridine Derivatives in Drug Design

The functionalization of pyridine scaffolds with iodine is a strategic approach in modern drug design. nih.govresearchgate.net Introducing an iodine atom can significantly alter a molecule's physicochemical properties, which in turn can enhance its therapeutic potential. researchgate.net Iodine is the largest and least electronegative of the stable halogens, and its incorporation can improve membrane permeability, enhance metabolic stability, and address issues with protein binding. researchgate.net The use of molecular iodine has also been shown to be an effective and environmentally benign catalyst for synthesizing pharmacologically important pyridine-based scaffolds like imidazo[1,2-a]pyridines. nih.gov In some cases, iodine can form halogen bonds, which are specific non-covalent interactions that can improve binding affinity and selectivity for a biological target. The strategic placement of iodine on a pyridine ring can thus be a powerful tool for medicinal chemists to fine-tune the properties of a lead compound to create a more effective and drug-like candidate. researchgate.net

Supramolecular Chemistry and Materials Science Applications

Halogen Bonding Interactions Involving 3-Iodo-2-phenoxypyridine and Its Analogues

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). nih.govnih.gov In this compound, the iodine atom, activated by the electron-withdrawing pyridine (B92270) ring, serves as a potent halogen bond donor. This capability is extensively exploited in crystal engineering to direct the self-assembly of molecules into predictable supramolecular architectures. nih.govrsc.org

X-ray crystallography provides definitive evidence and precise geometric parameters of halogen bonds. Studies on analogues such as N-alkyl-3-iodopyridinium salts and co-crystals of halopyridines with other molecules have elucidated the nature of these interactions. mdpi.comacs.orgnih.gov The key interaction is typically a C−I···N or C−I···O bond, where the pyridine nitrogen or a carbonyl oxygen acts as the halogen bond acceptor.

These studies consistently show that the I···N and I···O distances are significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. The C−I···N angle is typically close to 180°, highlighting the high directionality of the halogen bond. acs.orgju.edu.jo For instance, in cocrystals of 3-iodopyridine (B74083) derivatives, I···N separations can be as short as 2.773 Å, which is approximately 79% of the sum of the van der Waals radii. acs.org In N-ethyl-3-iodopyridinium iodide, the C−I···I⁻ halogen bond distance is 3.473 Å, a shortening of about 12% compared to the van der Waals radii sum. mdpi.com This directionality and strength make the iodopyridine moiety a reliable and programmable unit for supramolecular construction.

Table 1: Representative Crystallographic Data for Halogen Bonds in Iodopyridine Analogues

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | I···Acceptor Distance (Å) | C−I···Acceptor Angle (°) | Reference |

|---|---|---|---|---|---|

| 3-(2-Iodoethynyl-phenylethynyl) pyridine | Pyridine Nitrogen (dimer) | C−I···N | 2.773 | 175.7 | acs.org |

| 1,2-Bis(iodoethynyl)-4,5-difluorobenzene | 4-(3-pyridylethynyl) pyridine | C−I···N | 2.733 | 174.3 | acs.org |

| N-Ethyl-3-iodopyridinium | Iodide Anion | C−I···I⁻ | 3.473 | 178.3 | mdpi.com |

| 3-Iodopyridinium Cation | Iodide Anion | C−I···I⁻ | 3.461 | 175.9 | acs.org |

| 3-Iodopyridine | Iodine Monochloride | Py(N)···I−Cl | - | - | ju.edu.jo |

| 1,3,5-Triiodo-2,4,6-trifluorobenzene | 2-Benzoylpyridine | C−I···N | 2.894 | 172.4 | acs.org |

| 1,3,5-Triiodo-2,4,6-trifluorobenzene | 2-Benzoylpyridine | C−I···O | 2.977 | 170.8 | acs.org |

The reliability and directionality of halogen bonds involving iodopyridine moieties are harnessed to design and construct complex supramolecular structures. nih.gov By combining halogen bonding with other non-covalent interactions like hydrogen bonds, researchers can create extended 1-D chains, 2-D ladders, and even intricate 3-D networks with a high degree of predictability. nih.govnih.gov

For example, reacting iodo-substituted benzoic acids with aminopyridines can lead to the formation of 1-D chains where a primary hydrogen-bonded dimer is linked into a polymer by a secondary C−I···N halogen bond. nih.gov Similarly, the self-assembly of ditopic halogen bond donors and acceptors, such as diiodobenzenes and dipyridyl compounds, can lead to the formation of discrete molecular architectures like supramolecular parallelograms or infinite chains. nih.govacs.org The formation of these extended networks is a cornerstone of crystal engineering, allowing for the rational design of solid-state materials with tailored properties. rsc.orgscispace.com The this compound unit, with its halogen bond donor and potential for further functionalization, is a prime candidate for incorporation into such designed materials.

Luminescent Properties and Organic Light-Emitting Diodes (OLEDs)

Phenoxypyridine derivatives, as analogues of the well-studied 2-phenylpyridine (B120327) (ppy) ligand, are excellent candidates for creating highly efficient phosphorescent emitters for OLEDs. By coordinating with heavy metal ions like iridium(III) or gold(III), they form cyclometalated complexes that can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of nearly 100%. acs.org

Cyclometalation involves the formation of a metallacycle through an intramolecular reaction where a ligand's C-H bond is broken and a metal-carbon bond is formed. For a ligand like 2-phenoxypyridine (B1581987), this results in a bidentate C^N coordination mode, where the metal center is bonded to both the pyridine nitrogen and a carbon atom of the phenoxy ring. This creates a highly stable, planar coordination geometry. semanticscholar.orgacs.org

Iridium(III) Complexes: Heteroleptic Ir(III) complexes typically adopt a general structure of [Ir(C^N)₂(N^N)]⁺ or [Ir(C^N)₂(L^X)], where C^N is the cyclometalating phenoxypyridine ligand and N^N or L^X is an ancillary ligand. acs.orgnih.govnih.gov The strong ligand field from the two C^N ligands is crucial for achieving high phosphorescence quantum yields. rsc.org

Gold(III) Complexes: Gold(III) complexes are also explored for their luminescent properties. semanticscholar.org The use of strong σ-donating cyclometalating ligands like phenoxypyridine helps to stabilize the Au(III) center and raise the energy of the non-emissive metal-centered (d-d) excited states, thereby promoting radiative decay (phosphorescence). acs.org Typical structures include [(C^N)Au(X)₂] or [(C^N^C)Au(L)]⁺, where the phenoxypyridine ligand provides the essential C^N coordination. rsc.orgnih.gov

The photophysical properties of these metal complexes, such as emission color, quantum yield, and lifetime, can be systematically tuned by modifying the chemical structure of the ligands. acs.orgnih.gov The this compound ligand offers several avenues for this tuning.

Substitution Effects: Introducing electron-donating or electron-withdrawing groups onto the phenoxypyridine scaffold alters the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.orgresearchgate.net For instance, adding electron-withdrawing groups like fluorine to a phenylpyridine ligand generally stabilizes the HOMO, leading to a larger HOMO-LUMO gap and a blue-shift in the emission color. st-andrews.ac.uk The iodine atom at the 3-position of the pyridine ring acts as an electron-withdrawing group and a "heavy atom," which can enhance spin-orbit coupling and increase the rate of phosphorescence.

Ancillary Ligand Tuning: The ancillary ligand also plays a critical role. Modifying its electronic properties provides another handle to tune the emission characteristics of the complex. acs.orgst-andrews.ac.uk

Excited State Engineering: The emission in these complexes typically originates from a triplet state with mixed metal-to-ligand charge transfer (³MLCT) and intraligand (³IL) character. The precise nature and energy of this emissive state are dictated by the electronic properties of both the cyclometalating and ancillary ligands. acs.orgnih.gov By carefully selecting ligand components, the emission can be tuned across the entire visible spectrum. researchgate.net

Table 2: General Structure-Property Relationships in Emissive C^N Cyclometalated Complexes

| Structural Modification | Effect on Ligand Electronics | Impact on Photophysical Properties | Reference |

|---|---|---|---|

| Add Electron-Withdrawing Groups (e.g., -F, -CF₃) to C^N ligand | Stabilizes HOMO, lowers its energy | Blue-shift in emission, potential increase in quantum yield | acs.orgst-andrews.ac.uk |

| Add Electron-Donating Groups (e.g., -CH₃) to C^N ligand | Destabilizes HOMO, raises its energy | Red-shift in emission | acs.org |

| Extend π-conjugation of C^N ligand | Lowers LUMO energy | Significant red-shift in emission | researchgate.net |

| Introduce "heavy atoms" (e.g., I, Br) | Increases spin-orbit coupling | Faster phosphorescence rate, potentially lower quantum yield due to non-radiative decay | - |

| Modify ancillary ligand | Alters HOMO/LUMO levels and excited state character | Fine-tuning of emission color and efficiency | acs.orgst-andrews.ac.uk |

Potential in Other Advanced Materials Research and Functional Devices

Beyond supramolecular chemistry and OLEDs, the unique properties of this compound and its derivatives suggest potential in other areas of materials science.

Liquid Crystals: The directional nature of halogen bonding has been successfully used to create liquid crystalline materials. researchgate.net By combining iodopyridine-containing molecules with complementary units, it is possible to induce mesophase formation, leading to materials whose properties can be controlled by temperature and external fields. nih.govrsc.org

Catalysis: Gold(III) complexes, stabilized by robust ligands, are gaining attention as catalysts in organic synthesis. uea.ac.uk The phenoxypyridine ligand could be used to create stable Au(III) catalysts for various chemical transformations.

Sensors and Bio-imaging: Luminescent iridium(III) complexes are known for their sensitivity to the local environment, such as pH or the presence of specific ions. nih.gov This sensitivity can be exploited to develop chemical sensors. Furthermore, water-soluble versions of these highly luminescent and photo-stable complexes could be developed for applications in cellular imaging. rsc.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Iodo-Phenoxypyridines

The future of synthesizing 3-iodo-2-phenoxypyridine and related compounds is geared towards the development of more efficient, economical, and environmentally benign methodologies. Traditional synthetic methods often rely on harsh conditions or toxic reagents. Modern approaches, however, are increasingly aligning with the principles of green chemistry to mitigate environmental impact. nih.govjptcp.comjddhs.com

Key areas of development include:

Catalytic C-H Iodination: Direct C-H iodination of the pyridine (B92270) ring is a highly sought-after strategy as it minimizes pre-functionalization steps, thereby improving atom economy. Future work will likely focus on developing novel catalysts, potentially using earth-abundant metals, that can achieve high regioselectivity for the 3-position of the 2-phenoxypyridine (B1581987) core.

Flow Chemistry: The application of continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. nih.gov Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and minimized waste generation.

Solvent-Free and Aqueous Media Reactions: A significant trend is the move away from volatile organic solvents. Research into solid-state reactions, such as mechanical grinding under solvent-free conditions, has shown promise for halogenation reactions. mdpi.com Similarly, conducting synthetic steps in water, the most sustainable solvent, is a major goal. jptcp.comjddhs.com For instance, iodine-catalyzed reactions in aqueous media are being explored for the synthesis of various heterocyclic compounds. researchgate.net

| Synthesis Strategy | Potential Advantages | Research Focus |

| Direct C-H Iodination | High atom economy, reduced steps | Development of regioselective catalysts |

| Flow Chemistry Synthesis | Improved safety, scalability, efficiency | Reactor design, process optimization |

| Solvent-Free Mechanochemistry | Reduced solvent waste, energy efficiency | Exploration of solid-state catalysts and reagents |

| Aqueous Synthesis | Environmentally benign, low cost | Development of water-soluble catalysts and substrates |

Advanced Functionalization Strategies and Chemo-/Regioselectivity Enhancements

The iodine atom at the 3-position and the phenoxy group at the 2-position of the pyridine ring serve as versatile handles for further molecular elaboration. Future research will undoubtedly focus on developing sophisticated functionalization strategies that allow for precise control over chemical transformations.